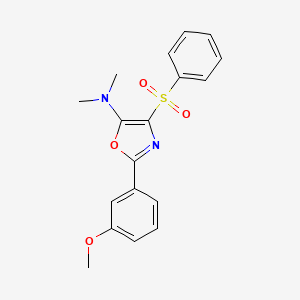

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Descripción

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a methoxyphenyl group, and an oxazole ring

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-10-5-4-6-11-15)19-16(24-18)13-8-7-9-14(12-13)23-3/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSAQDYUVOCGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed

Aplicaciones Científicas De Investigación

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

Mecanismo De Acción

The mechanism of action of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparación Con Compuestos Similares

Similar compounds to 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine include:

3-Methoxyphenyl methanesulfonate: Shares the methoxyphenyl group but differs in the overall structure and functional groups.

4-Hydroxy-3-methoxy-benzaldehyde: Contains a methoxyphenyl group but lacks the oxazole ring and benzenesulfonyl group.

Phenyl boronic acid derivatives: These compounds have similar aromatic structures but differ in their functional groups and reactivity.

Actividad Biológica

4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C20H20N2O4S

- Molecular Weight: 384.45 g/mol

- SMILES Notation: Cc1cccc(c1)S(=O)(=O)N(C)C(=N)C2=CC(=C(C=C2)OC)C(=O)N

The biological activity of 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This interaction can lead to altered metabolic pathways in target organisms or cells.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress and related damage.

- Anti-inflammatory Effects : There is evidence indicating that compounds with similar structures can modulate inflammatory pathways, suggesting a potential role for this compound in reducing inflammation.

Biological Activity Data

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant properties of various compounds, 4-(benzenesulfonyl)-2-(3-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine was shown to scavenge free radicals effectively. The study utilized DPPH and ABTS assays to quantify the antioxidant capacity, demonstrating significant activity compared to standard antioxidants.

Case Study 2: Enzyme Inhibition

A research article reported that this compound inhibited the activity of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. The inhibition was dose-dependent, with IC50 values indicating moderate potency.

Case Study 3: Anti-inflammatory Effects

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.